8-Hydrazinyl-1,7-naphthyridine
Description
Overview of Naphthyridine Isomers and Structural Significance
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. benthamdirect.com There are six possible constitutional isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. nih.gov These are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.gov The arrangement of the nitrogen atoms within the rings significantly influences the electron distribution, aromaticity, and consequently, the chemical reactivity and physical properties of each isomer.
The 1,7-naphthyridine (B1217170) isomer, the core of the compound of interest, possesses a unique electronic profile. The positions of the nitrogen atoms impact the susceptibility of various carbon atoms to nucleophilic or electrophilic attack. This structural nuance is critical in the design of synthetic routes and in understanding the molecule's potential interactions with biological targets. The inherent asymmetry of the 1,7-naphthyridine core, compared to more symmetrical isomers like 1,5- or 1,8-naphthyridine (B1210474), can also lead to regioselectivity challenges in substitution reactions.
Historical Context and Evolution of Naphthyridine Research
The study of naphthyridines dates back to the late 19th and early 20th centuries, with many of the initial synthetic methods being adaptations of well-established quinoline (B57606) syntheses, such as the Skraup and Doebner reactions. oregonstate.edu The parent 1,7-naphthyridine was first synthesized in 1957. researchgate.net Early research focused on the fundamental synthesis and characterization of the different naphthyridine isomers.
Over the decades, research into naphthyridines has evolved significantly. The discovery of the potent antibacterial activity of nalidixic acid, a derivative of 1,8-naphthyridine, in the 1960s marked a turning point, sparking immense interest in the medicinal chemistry of this heterocyclic family. nih.gov This led to the development of a wide array of synthetic methodologies to access functionalized naphthyridine derivatives. More recently, research has expanded to explore the application of naphthyridines in materials science, coordination chemistry, and as ligands in catalysis. The development of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, has further broadened the scope for creating complex and diverse naphthyridine-based molecules. thieme-connect.de
Importance of Hydrazinyl Moieties in Heterocyclic Synthesis and Derivatization
The hydrazinyl group (-NHNH2) is a versatile and highly reactive functional group in organic synthesis. When attached to a heterocyclic core, it serves as a powerful nucleophile and a valuable precursor for the construction of a wide variety of other functional groups and fused ring systems. The reaction of a hydrazinyl heterocycle with carbonyl compounds, such as aldehydes and ketones, readily forms hydrazones. These hydrazones are not merely stable products but are also key intermediates that can undergo subsequent cyclization reactions to generate fused heterocyclic systems like pyrazoles, triazoles, and pyridazines.
For instance, the reaction of a chloronaphthyridine with hydrazine (B178648) hydrate (B1144303) can lead to the corresponding hydrazinylnaphthyridine. rsc.orggoogle.com This product can then be used in further synthetic transformations. The condensation of hydrazinyl heterocycles with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazole-fused heterocycles. The versatility of the hydrazinyl group makes it a cornerstone in combinatorial chemistry and the generation of compound libraries for drug discovery.
Rationale for Focused Research on 8-Hydrazinyl-1,7-naphthyridine
While extensive research has been conducted on various substituted naphthyridines, the specific compound this compound has been the subject of less focused investigation. The rationale for directing research toward this particular molecule stems from several key considerations:
Synthetic Utility: The presence of the hydrazinyl group at the 8-position of the 1,7-naphthyridine core offers a reactive handle for a multitude of chemical transformations. This allows for the synthesis of a diverse range of derivatives, including hydrazones, pyrazoles, and other fused systems, which are of significant interest in medicinal chemistry.
Bioisosteric Replacement: The hydrazinyl group can act as a bioisostere for other functional groups, such as amino or hydroxyl groups, which are commonly found in biologically active molecules. Exploring the effect of this substitution in the 1,7-naphthyridine series could lead to the discovery of novel compounds with improved pharmacological profiles.
Potential Biological Activity: Derivatives of 1,7-naphthyridine have been reported to exhibit a range of biological activities, including anti-inflammatory, cardiotonic, and diuretic effects. nih.gov Furthermore, hydrazinyl-containing heterocycles are known to possess antimicrobial, anticonvulsant, and anticancer properties. The combination of these two pharmacophores in this compound suggests a high potential for discovering new biologically active agents. For example, various 1,7-naphthyridine derivatives have been investigated as potent inhibitors of enzymes like phosphodiesterase 5 (PDE5).
Scaffold for Drug Discovery: The this compound scaffold can serve as a versatile starting material for the construction of more complex molecules. The ability to readily derivatize the hydrazinyl group allows for systematic structure-activity relationship (SAR) studies, which are crucial in the process of drug discovery and development.
Given the synthetic versatility of the hydrazinyl group and the known biological potential of the 1,7-naphthyridine core, focused research on this compound is a logical and promising avenue for the discovery of novel chemical entities with potential applications in medicine and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1,7-naphthyridin-8-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,9H2,(H,11,12) |
InChI Key |
JGJBGHBVSPDRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)NN)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Hydrazinyl 1,7 Naphthyridine and Its Precursors
Strategies for 1,7-Naphthyridine (B1217170) Core Construction
The formation of the bicyclic 1,7-naphthyridine scaffold is a foundational step that can be achieved through various synthetic routes. These methods range from traditional condensation reactions to more contemporary multicomponent and regioselective approaches, each offering distinct advantages in terms of efficiency, complexity, and substituent tolerance.
The Friedländer annulation is a powerful and widely utilized method for the synthesis of quinolines and their aza-analogs, including naphthyridines. scispace.com The reaction classically involves the acid- or base-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group. connectjournals.com For the synthesis of the 1,7-naphthyridine skeleton, this typically involves a 3-aminopyridine derivative as the starting material.
The general applicability of the Friedländer condensation has been demonstrated for various pyridyl substrates. researchgate.net For instance, 3-amino-4-acetylpyridine can be condensed with a suitable ketone to furnish a 2,4-disubstituted 1,7-naphthyridine. researchgate.net Similarly, 3-aminoisonicotinaldehyde serves as a key precursor for preparing 2-aryl- and 2,3-diaryl-1,7-naphthyridines when reacted with aryl ketones. researchgate.net While traditionally requiring harsh conditions, modern modifications have introduced milder catalysts and conditions, including the use of choline hydroxide in water, which aligns with green chemistry principles. nih.gov Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has also been employed as an efficient catalyst for Friedländer synthesis under solvent-free grinding conditions, offering high yields in short reaction times. connectjournals.com
Table 1: Examples of Friedländer-type Synthesis for Naphthyridine Cores
| Starting Aminopyridine | Methylene Component | Catalyst/Conditions | Naphthyridine Product | Reference |
|---|---|---|---|---|
| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide, H₂O, 50°C | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govrsc.orgnaphthyridine | nih.gov |
| 3-Amino-4-acetylpyridine | Ketone | Not specified | 2,4-Disubstituted 1,7-naphthyridine | researchgate.net |
| 2-Aminonicotinaldehyde | Ethyl trifluoroacetoacetate | CeCl₃·7H₂O, Grinding, RT | Ethyl 2-trifluoromethyl-1,8-naphthyridine-3-carboxylate | connectjournals.com |
Note: The table includes examples for different naphthyridine isomers to illustrate the versatility of the Friedländer reaction.
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecular structures in a single step. rsc.orgresearchgate.net These reactions are particularly valuable for creating libraries of structurally diverse heterocyclic compounds, including naphthyridines. rsc.orgacs.org
Several MCR strategies have been developed for the construction of naphthyridine frameworks. A Povarov-type reaction, for example, has been used for the synthesis of benzo[f] rsc.orgrsc.orgnaphthyridine derivatives. rsc.org This involves the reaction of an electron-rich dienophile with an imine formed in situ from an aldehyde and an amine, catalyzed by species like copper iodide and ytterbium triflate. rsc.org Another approach involves a three-component domino reaction under catalyst-free conditions, reacting glutaraldehyde, malononitrile, and β-ketoamides in ethanol to produce functionalized rsc.orguni-muenchen.denaphthyridine derivatives with high regioselectivity. rsc.org Mannich-type reactions have also been employed, such as the synthesis of benzo[c] scispace.comrsc.org-naphthyridines using N-carbethoxy-4-piperidone, aromatic amines, and aromatic aldehydes, catalyzed by ceric ammonium nitrate. rsc.org These methods offer significant advantages, including mild reaction conditions and the use of cost-effective reagents. rsc.org
Table 2: Overview of Multicomponent Reactions for Naphthyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Solvent | Product Scaffold | Reference |
|---|---|---|---|---|
| Povarov-type | Benzaldehydes, anilines, dienophile | CuI, Yb(OTf)₃ | Benzo[f] rsc.orgrsc.orgnaphthyridine | rsc.org |
| Domino Reaction | Glutaraldehyde, malononitrile, β-ketoamides | None / Ethanol | Functionalized rsc.orguni-muenchen.denaphthyridine | rsc.org |
| Mannich-type | Aldehydes, amines, N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate | Benzo[c] scispace.comrsc.org-naphthyridine | rsc.org |
Regioselective functionalization is a crucial strategy for synthesizing specifically substituted naphthyridines, which are precursors to compounds like 8-hydrazinyl-1,7-naphthyridine. This approach involves introducing a functional group at a precise location on a pre-formed naphthyridine ring. Directing group-assisted C-H activation is a prominent modern technique for achieving high regioselectivity. rsc.org
For naphthyridine scaffolds, directed metallation using TMP (2,2,6,6-tetramethylpiperidide) bases containing zinc, magnesium, or lithium has proven effective for regioselective functionalization. uni-muenchen.de For instance, the 1,5-naphthyridine scaffold can be successively metallated at specific positions, allowing for the introduction of various substituents. uni-muenchen.de While direct C-H functionalization at the C-8 position of 1,7-naphthyridine is less commonly documented, analogous strategies on related heterocycles suggest its feasibility. An alternative indirect method involves a deprotometalation-iodolysis sequence to install an iodine atom at the desired position, which then serves as a handle for further transformations, such as cross-coupling reactions or conversion to other functional groups. nih.gov This precise control over substituent placement is essential for building the correct intermediate needed for the final introduction of the hydrazinyl group.
Introduction of the Hydrazinyl Functionality at the 8-Position
Once the 1,7-naphthyridine core, appropriately functionalized, is obtained, the final key step is the introduction of the hydrazinyl group at the C-8 position. This is typically accomplished through nucleophilic substitution or by transforming a pre-existing functional group.
The most direct method for introducing a hydrazinyl group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group. For the synthesis of this compound, this involves reacting an 8-halo-1,7-naphthyridine (e.g., 8-chloro- or 8-bromo-1,7-naphthyridine) with hydrazine (B178648) hydrate (B1144303). The electron-withdrawing nature of the ring nitrogen atoms activates the halide at the C-8 position towards nucleophilic attack.
This strategy is well-established for various naphthyridine isomers. For example, studies have shown that 4-chloronaphthyridines react with hydrazine hydrate, often at elevated temperatures in a sealed tube, to yield the corresponding hydrazinyl derivatives. rsc.org The synthesis of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine serves as a clear precedent, where a chloro-substituted precursor is treated with hydrazine to furnish the target compound, which can then be used to synthesize further derivatives. rcsi.scienceresearchgate.net This reaction provides a straightforward and efficient pathway to the desired 8-hydrazinyl product, provided the halogenated precursor is accessible.
An alternative to direct substitution involves the chemical transformation of a different functional group already present at the 8-position of the 1,7-naphthyridine ring. This multi-step approach can be advantageous if the required precursor for nucleophilic substitution is difficult to synthesize.
While specific examples for the 8-position of 1,7-naphthyridine are not extensively detailed in the provided literature, common synthetic transformations on heterocyclic systems can be inferred. For instance, an 8-amino-1,7-naphthyridine could potentially be converted into the corresponding hydrazine. This would involve diazotization of the amino group with a nitrite source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt, followed by reduction (e.g., with stannous chloride or sodium sulfite) to yield the hydrazinyl moiety. Another possibility includes the conversion of an 8-hydroxy-1,7-naphthyridine (a naphthyridin-8-one) to a triflate or other activated ester, followed by substitution with hydrazine. These indirect methods offer synthetic flexibility, allowing access to the target compound from a wider range of intermediates.
Advanced Synthetic Techniques and Green Chemistry Principles
The integration of advanced synthetic techniques with green chemistry principles has revolutionized the synthesis of heterocyclic compounds, including 1,7-naphthyridine derivatives. These methodologies not only offer practical advantages in terms of efficiency and cost-effectiveness but also contribute to a safer and more sustainable chemical industry.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving product yields compared to conventional heating methods. sphinxsai.com This technology has been successfully applied to the synthesis of 1,7-naphthyridine derivatives, demonstrating its potential for rapid and efficient synthesis. sphinxsai.com Microwave-induced organic synthesis is now considered a part of green chemistry, often referred to as "e-chemistry" due to its ease, economy, effectiveness, and eco-friendly nature. sphinxsai.com
A notable example is the synthesis of 6,8-dihydrazino-1,7-naphthyridine from 6-amino-8-bromo-1,7-naphthyridine. sphinxsai.com In this procedure, the starting material is dissolved in dioxane, and an 85% solution of hydrazine hydrate is added. The reaction mixture is then subjected to microwave irradiation, leading to the desired product. sphinxsai.com This microwave-assisted approach offers a significant advantage over traditional methods, which often require longer reaction times and may result in lower yields.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes | Hours to Days |
| Yield | Often Higher | Variable |
| Energy Consumption | Lower | Higher |
| Side Reactions | Minimized | More prevalent |
The application of microwave technology is not limited to the final hydrazinolysis step. It has also been utilized in the preparation of various precursors and intermediates in the synthesis of functionalized naphthyridines. ajrconline.orgnih.gov
Application of Eco-Friendly Solvents and Reaction Conditions
A key tenet of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. In the synthesis of naphthyridine derivatives, a shift towards greener alternatives to traditional volatile organic compounds is evident.
Water, often termed the "elixir solvent," is a highly attractive medium for organic reactions due to its non-toxic, non-flammable, and readily available nature. researchgate.net Research has demonstrated the successful synthesis of naphthyridine derivatives in aqueous media, which not only aligns with green chemistry principles but can also lead to improved yields compared to reactions in organic solvents. researchgate.net The use of water as a solvent is a cost-effective and simple approach to reduce the environmental impact of chemical syntheses. researchgate.net
Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By eliminating the solvent, this approach minimizes waste and can lead to cleaner reactions with easier work-up procedures. The synthesis of 1,8-naphthyridine (B1210474) derivatives has been successfully achieved under solvent-free conditions, highlighting the potential of this technique for the synthesis of other naphthyridine isomers as well.
Ethanol is another example of a greener solvent that has been employed in the synthesis of functionalized naphthyridine derivatives. rsc.org Its biodegradable nature and low toxicity make it a more environmentally friendly option compared to many traditional organic solvents.
Table 2: Examples of Eco-Friendly Solvents in Naphthyridine Synthesis
| Eco-Friendly Solvent | Type of Naphthyridine Derivative | Key Advantage | Reference |
|---|---|---|---|
| Water | 1,6-Naphthyridine | Non-toxic, improved yield | researchgate.net |
| Ethanol | 1,8-Naphthyridine | Biodegradable, low toxicity | rsc.org |
| None (Solvent-free) | 1,8-Naphthyridine | Minimized waste, clean reaction |
Catalyst Design and Optimization for Specific Transformations
The development of efficient and selective catalysts is crucial for modern organic synthesis, enabling new transformations and improving the sustainability of existing ones. In the context of 1,7-naphthyridine synthesis, catalyst design and optimization play a vital role in achieving high yields and regioselectivity.
For instance, in the reduction of a bromo-substituted 1,7-naphthyridine to its corresponding amino derivative, 10% palladium on charcoal has been utilized as an effective catalyst in an alcoholic potassium hydroxide solution. sphinxsai.com The optimization of catalyst loading, reaction time, and temperature is critical to ensure complete conversion and minimize side product formation.
Ionic liquids have also been explored as catalysts in the synthesis of naphthyridine derivatives. researchgate.net These salts, which are liquid at or near room temperature, can act as both the solvent and the catalyst, offering advantages such as thermal stability and the potential for recyclability. Their use can reduce the need for volatile and hazardous organic solvents. researchgate.net
Furthermore, the development of metal-free catalytic systems is a growing area of interest in green chemistry. For the synthesis of some functionalized 1,8-naphthyridine derivatives, catalyst-free conditions in an environmentally friendly medium like ethanol have been successfully employed. rsc.org This approach avoids the use of potentially toxic and expensive metal catalysts. More complex catalytic systems, such as those involving iridium and manganese, have been used for the functionalization and synthesis of various naphthyridine scaffolds, showcasing the ongoing innovation in this field. nih.govnih.gov
The strategic design and optimization of catalysts, whether heterogeneous, homogeneous, or metal-free, are key to advancing the synthesis of this compound and its precursors in a more efficient and sustainable manner.
Reactivity and Derivatization Strategies of 8 Hydrazinyl 1,7 Naphthyridine
Chemical Transformations of the Hydrazinyl Group
The exocyclic hydrazinyl moiety (-NHNH2) at the 8-position of the 1,7-naphthyridine (B1217170) ring is a focal point for a variety of chemical reactions. Its nucleophilic character and ability to undergo condensation and cyclization reactions are central to its synthetic utility.
Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)
The hydrazinyl group of 8-hydrazinyl-1,7-naphthyridine readily undergoes condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. smolecule.com This reaction is a fundamental transformation that serves as a gateway to a multitude of other derivatives. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
These hydrazone derivatives are not merely stable end-products but are often versatile intermediates themselves. For instance, they can be further cyclized to generate various heterocyclic rings.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Aromatic Aldehyde | N'-(arylmethylene)-1,7-naphthyridin-8-yl)hydrazide |
Cycloaddition Reactions Leading to Fused Heterocycles
The hydrazinyl group is a key precursor for the construction of various fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions are instrumental in creating novel polycyclic molecules with potential biological activities.
Triazoles: The synthesis of triazolo[3,4-a] clockss.orgnsc.runaphthyridines can be achieved from 1-hydrazino-5,6,7,8-tetrahydro clockss.orgnsc.runaphthyridine derivatives. mdpi.com
Oxadiazoles (B1248032) and Thiadiazoles: While specific examples for this compound are not prevalent in the provided results, the general reactivity of hydrazinyl groups suggests their potential to form oxadiazoles and thiadiazoles through reactions with appropriate reagents like carboxylic acids or their derivatives (for oxadiazoles) and carbon disulfide or thiophosgene (B130339) (for thiadiazoles).
Pyrazoles: Similarly, pyrazolo[3,4-c]-2,7-naphthyridines have been synthesized, indicating the utility of hydrazinyl-naphthyridine precursors in forming fused pyrazole (B372694) rings. mdpi.com
The formation of these fused heterocycles significantly expands the chemical space accessible from this compound, offering a diverse library of compounds for further investigation.
Nucleophilic Reactivity and Redox Chemistry of the Hydrazinyl Moiety
The hydrazinyl group possesses inherent nucleophilic character, primarily due to the lone pair of electrons on the terminal nitrogen atom. This allows it to participate in various nucleophilic substitution reactions. For example, the introduction of a hydrazinyl group can be accomplished via nucleophilic substitution on a suitable precursor. smolecule.com
The hydrazinyl moiety can also undergo oxidation reactions. smolecule.com For instance, oxidation with reagents like cupric sulfate (B86663) can lead to the corresponding de-hydrazinated 1,7-naphthyridine. clockss.org This redox chemistry provides a method for the removal or transformation of the hydrazinyl group when desired.
Reactions Involving the 1,7-Naphthyridine Core
The 1,7-naphthyridine ring system, while being aromatic, exhibits its own characteristic reactivity patterns, which can be influenced by the presence of the hydrazinyl substituent.
Electrophilic and Nucleophilic Substitutions on the Ring System
The 1,7-naphthyridine nucleus can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the electronic effects of the ring nitrogen atoms and any existing substituents. The presence of the electron-donating hydrazinyl group can influence the regioselectivity of electrophilic attack on the ring. smolecule.com Conversely, the inherent electron deficiency of the pyridine (B92270) rings makes the naphthyridine core susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. clockss.org For instance, halogen atoms on the naphthyridine ring can be displaced by nucleophiles.
Ring-Opening and Rearrangement Reactions in Naphthyridine Derivatives
While less common, ring-opening and rearrangement reactions can occur in naphthyridine derivatives under specific conditions. For example, some 2,7-naphthyridine (B1199556) derivatives have been observed to undergo rearrangement reactions, such as the Smiles rearrangement, to form other heterocyclic structures. mdpi.commdpi.comresearchgate.net These rearrangements often involve intramolecular nucleophilic attack and the formation of spiro-intermediates. mdpi.com Such reactions can lead to unexpected and structurally novel products, further highlighting the rich chemistry of the naphthyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the 1,7-naphthyridine core, enabling the introduction of a wide array of aryl and heteroaryl substituents. While direct cross-coupling on this compound is not the common approach, the Suzuki-Miyaura reaction is extensively employed on halo-substituted 1,7-naphthyridines, which are key precursors to the target compound. This methodology allows for the construction of carbon-carbon bonds at specific positions on the naphthyridine ring system, thereby creating diverse molecular scaffolds that can be subsequently converted to their 8-hydrazinyl analogues.
The typical strategy involves the use of an 8-chloro- or 8-bromo-1,7-naphthyridine (B1442574) derivative as the substrate for the Suzuki-Miyaura coupling. The halogen atom at the 8-position serves as a reactive handle for the palladium-catalyzed reaction with a suitable boronic acid or boronate ester. This reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. thno.org The choice of catalyst, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various substituted 1,7-naphthyridines. For instance, the coupling of ethyl 4-chloro-1,7-naphthyridine-2-carboxylate with different arylboronic acids has been reported to proceed in good yields. thno.org These reactions facilitate the introduction of functionalized phenyl groups onto the naphthyridine backbone. The resulting aryl-substituted 1,7-naphthyridine can then undergo nucleophilic substitution of the chlorine atom at the 8-position with hydrazine (B178648) to yield the desired 8-hydrazinyl derivative.
The reactivity of the halogen substituent in Suzuki-Miyaura reactions is a critical factor, with the general trend being I > Br > Cl. proprogressio.hu This differential reactivity can be exploited for the regioselective functionalization of dihalo-substituted naphthyridines. For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling can often be directed to the more reactive bromo position. rsc.org
The following table summarizes representative examples of Suzuki-Miyaura reactions on chloro-substituted 1,7-naphthyridine precursors, illustrating the typical reaction conditions and outcomes.
| Reactant 1 (Naphthyridine Derivative) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 2-Fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 °C, overnight | Ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate | 72-80% | thno.org |
| 6,8-Dichloro-1,7-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 6-Aryl-8-chloro-1,7-naphthyridine | - | nih.gov |
| 4-Chloro-1,7-naphthyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 °C, 4h | 4-Phenyl-1,7-naphthyridine derivative | >99% | proprogressio.hu |
This two-step approach, involving initial Suzuki-Miyaura cross-coupling followed by hydrazinolysis, provides a robust and flexible route to a wide range of functionalized this compound derivatives. The ability to introduce diverse aryl and heteroaryl moieties through this method is of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov
Coordination Chemistry of 8 Hydrazinyl 1,7 Naphthyridine
Ligand Design Principles and Coordination Modes with Transition Metals
No specific information is available in the public domain regarding the ligand design principles and coordination modes of 8-Hydrazinyl-1,7-naphthyridine with transition metals.
Complexation with Diverse Metal Centers (e.g., Cu, Ni, Zn)
There are no published studies detailing the complexation of this compound with diverse metal centers such as copper, nickel, or zinc.
Structural Analysis of Coordination Complexes
As no coordination complexes of this compound have been reported, there is no information on their structural analysis.
Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)
No crystallographic data for coordination complexes of this compound are available in the scientific literature.
Advanced Spectroscopic Probes in Metal-Ligand Systems (e.g., EPR Spectroscopy, In-situ Raman)
There are no reports on the use of EPR spectroscopy or in-situ Raman spectroscopy to investigate metal complexes of this compound.
Catalytic Applications of Metal-Naphthyridine Complexes
The catalytic applications of metal complexes specifically involving the this compound ligand have not been explored in the available literature.
Spectroscopic Characterization Techniques for Structural Elucidation and Property Analysis
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for gaining insights into the conformational aspects of 8-Hydrazinyl-1,7-naphthyridine. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups and related heterocyclic structures.
The IR spectrum is anticipated to be characterized by distinct absorption bands corresponding to the N-H stretching vibrations of the hydrazinyl moiety, typically observed in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected to appear around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the naphthyridine ring are likely to be found in the 3000-3100 cm⁻¹ range, while the C=C and C=N stretching vibrations within the heterocyclic ring system would generate a series of bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing strong signals for the C-C stretching vibrations within the naphthyridine core. The symmetric vibrations of the ring system are also expected to be prominent in the Raman spectrum. Analysis of the low-frequency region in the Raman spectrum could potentially offer information regarding the torsional and out-of-plane bending modes, which are crucial for a detailed conformational analysis of the molecule. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the presence of key functional groups and providing a deeper understanding of the molecule's three-dimensional structure.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Hydrazinyl (-NHNH₂) | N-H Stretch | 3300-3500 | 3300-3500 |
| N-H Bend | 1600-1650 | 1600-1650 | |
| Naphthyridine Ring | Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=C/C=N Stretch | 1400-1600 | 1400-1600 | |
| Ring Breathing/Deformation | Various | Prominent in low-frequency region |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment and purity assessment of this compound. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped out.
In the ¹H NMR spectrum, the protons of the naphthyridine ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J-values) will be dependent on the electronic effects of the hydrazinyl substituent and the nitrogen atoms within the ring. The protons of the hydrazinyl group (-NH and -NH₂) would likely appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature. For comparison, in a series of 2-hydrazinyl-3-substituted- uobasrah.edu.iqresearchgate.netnaphthyridines, the aromatic protons appear in the range of δ 7.19-8.88 ppm, and the hydrazinyl proton gives a signal around δ 5.77-6.04 ppm.
The ¹³C NMR spectrum will display distinct signals for each carbon atom in the naphthyridine core. The carbons attached to the nitrogen atoms are expected to be deshielded and resonate at lower field. The chemical shifts of the carbon atoms in the substituted ring will be influenced by the electron-donating nature of the hydrazinyl group. In related 2-hydrazinyl-3-substituted- uobasrah.edu.iqresearchgate.netnaphthyridines, the carbon signals of the naphthyridine ring are observed in the range of approximately δ 104-163 ppm. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, leading to a complete and unambiguous assignment of the NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group/Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (Naphthyridine) | 7.0 - 9.0 |
| Hydrazinyl Protons (-NH, -NH₂) | 4.0 - 8.0 (broad, solvent dependent) | |
| ¹³C | Aromatic Carbons (Naphthyridine) | 100 - 165 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing, Conjugation Analysis, and Solvatochromism Studies
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques to probe the electronic structure and excited-state properties of this compound. The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions within the aromatic naphthyridine system.
The introduction of the hydrazinyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,7-naphthyridine (B1217170), due to the extension of the conjugated system. Studies on substituted naphthyridines have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. For instance, various 1,8-naphthyridine (B1210474) derivatives exhibit absorption maxima in the range of 300-400 nm. tandfonline.com
Many naphthyridine derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including the quantum yield and lifetime, are expected to be influenced by the solvent polarity, indicating solvatochromic effects. This sensitivity to the environment can be exploited in various applications, such as chemical sensing. Investigating the absorption and emission properties in solvents of varying polarity can provide valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.
Table 3: Expected Electronic Absorption and Emission Properties of this compound
| Spectroscopic Technique | Parameter | Expected Observation |
| UV-Vis Absorption | λmax (π→π) | ~300-400 nm |
| λmax (n→π) | Lower energy, may be obscured | |
| Fluorescence Emission | Emission λmax | > λmax of absorption |
| Solvatochromism | Shift in λmax with solvent polarity |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is likely to involve the cleavage of the N-N bond in the hydrazinyl group, leading to the loss of NH₂ or N₂H₃ radicals. The naphthyridine ring itself is relatively stable, but it may undergo characteristic fragmentation pathways, such as the loss of HCN or other small neutral molecules. For reference, the mass spectrum of the parent 1,7-naphthyridine shows a molecular ion peak at m/z 130, with major fragments at m/z 103 and 76, corresponding to the loss of HCN and subsequent fragmentation. The fragmentation pattern of the hydrazinyl derivative will be a combination of the fragmentation of the substituent and the heterocyclic core.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 160 |
| [M - NH₂]⁺ | Loss of amino radical | 144 |
| [M - N₂H₃]⁺ | Loss of hydrazinyl radical | 129 |
| [C₈H₆N₂]⁺ | Loss of NH₂ and N | 130 |
| [C₇H₅N]⁺ | Loss of HCN from naphthyridine ring | 103 |
Advanced Spectroscopic Methods for Mechanistic Insights in Reaction Pathways
Beyond routine characterization, advanced spectroscopic methods can provide profound mechanistic insights into the reaction pathways involving this compound. For instance, time-resolved spectroscopy, such as transient absorption or time-resolved fluorescence, can be employed to study the dynamics of excited states and to identify transient intermediates in photochemical reactions. These techniques can elucidate the mechanisms of processes like photoinduced electron transfer or proton transfer, which may be relevant for this molecule given the presence of the basic nitrogen atoms and the hydrazinyl group.
Furthermore, techniques like two-dimensional NMR (e.g., NOESY for through-space correlations) can be used to study intermolecular interactions, such as the binding of this compound to biological macromolecules. In situ spectroscopic methods, such as reaction monitoring by IR or NMR, can provide real-time information about the formation of intermediates and products during chemical transformations, helping to unravel complex reaction mechanisms. While specific applications of these advanced methods to this compound are not extensively documented, their application to related heterocyclic systems demonstrates their potential to provide a deeper understanding of the reactivity and function of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 8-hydrazinyl-1,7-naphthyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other properties.
Density Functional Theory (DFT) for Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are often described as "soft."
A large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. These molecules are considered "hard."
For hydrazinyl-containing heterocyclic compounds, the HOMO is often localized on the electron-rich hydrazine (B178648) moiety and parts of the aromatic system, while the LUMO is typically distributed across the electron-deficient naphthyridine ring system. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to compute the energies of these orbitals and predict the molecule's reactivity profile. researchgate.netresearchgate.net
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The approximate energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The approximate energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Prediction of Redox Behavior and Reactive Sites
The electronic data from DFT calculations are instrumental in predicting the redox behavior and identifying reactive sites within this compound. The HOMO and LUMO energies correlate with the molecule's oxidation and reduction potentials, respectively. A high HOMO energy suggests a greater tendency to be oxidized, while a low LUMO energy indicates a greater tendency to be reduced.
Furthermore, Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations. An MEP map illustrates the charge distribution across the molecule's surface.
Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like the nitrogen atoms in the naphthyridine core and the hydrazine group.
Blue regions denote positive electrostatic potential, which are electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or non-polar areas.
For this compound, MEP analysis would likely show strong negative potential around the nitrogen atoms of the hydrazine group and the naphthyridine ring, identifying them as primary sites for protonation and coordination with electrophiles.
Analysis of Substituent Effects on Reactivity (e.g., Hammett parameters)
Computational methods can systematically analyze how adding different substituent groups to the this compound scaffold would alter its reactivity. By calculating the electronic properties (like HOMO-LUMO gap and charge distributions) of a series of substituted analogues, one can quantify the electronic influence of these groups.
While Hammett parameters are empirically derived, DFT can be used to calculate theoretical descriptors that correlate with them, such as changes in atomic charges or orbital energies upon substitution. This allows for a theoretical prediction of how electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) placed on the naphthyridine ring would impact the reactivity of the hydrazine moiety, and vice versa. For instance, an electron-withdrawing group on the naphthyridine ring would be expected to lower the HOMO and LUMO energies, potentially making the compound a better electron acceptor.
Conformation and Stability Analysis of Isomers and Tautomeric Forms
The this compound molecule can exist in several isomeric and tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The hydrazinyl group introduces the possibility of amino-imino tautomerism.
Computational chemistry is essential for determining the relative stabilities of these different forms. rsc.org By performing geometry optimization calculations for each possible tautomer, their total energies can be compared. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions. dnu.dp.ua
For example, this compound (the amino tautomer) could potentially exist in equilibrium with its imino tautomer, 1,7-naphthyridin-8(7H)-ylidenehydrazine. DFT calculations can predict the energy difference (ΔE) and Gibbs free energy difference (ΔG) between these forms. Studies on analogous systems like 4-hydrazinoquinazolines have shown that the hydrazino (amino) form is predominantly more stable than the hydrazono (imino) form, a prediction that aligns well with experimental observations. dnu.dp.ua The inclusion of solvent effects in these calculations, often using a Polarizable Continuum Model (PCM), is crucial as the polarity of the solvent can influence tautomeric equilibria. dnu.dp.ua
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level.
For this compound, MD simulations can be used for:
Conformational Sampling: To explore the rotational freedom around the C-N bond connecting the hydrazine group to the naphthyridine ring and identify the most stable conformations (rotamers).
Intermolecular Interactions: To simulate how multiple molecules of this compound interact with each other in a condensed phase (e.g., in a crystal or in solution). This can reveal important information about hydrogen bonding patterns, which are expected to be significant given the presence of the -NHNH₂ group and the ring nitrogens.
Solvation: To study how solvent molecules, such as water, arrange themselves around the solute molecule and to calculate the free energy of solvation.
These simulations provide insight into the macroscopic properties of the substance, such as its solubility and crystal packing, based on the nature of its intermolecular forces.
Simulation of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis Spectra)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comnih.gov
TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For naphthyridine derivatives, the UV-Vis spectra are typically characterized by π→π* transitions within the aromatic system. ias.ac.in
By simulating the UV-Vis spectrum of this compound, researchers can:
Assign the specific electronic transitions responsible for each experimentally observed absorption band.
Understand how structural modifications or changes in the solvent environment affect the absorption spectrum. nih.gov
Predict the color and photophysical properties of the compound.
The accuracy of TD-DFT predictions can be high, with calculated λmax values often falling within a small percentage of experimental results, making it a reliable tool for structural confirmation and analysis. mdpi.com
Correlation of Computational Data with Experimental Observations for Validation and Prediction
The primary approach for validating computational models involves comparing calculated properties with experimentally measured data. Density Functional Theory (DFT) is a commonly employed computational method for these studies. The correlation between theoretical predictions and experimental findings for various properties is discussed below.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these shifts, and a strong correlation between the calculated and experimental values serves as a robust validation of the computed molecular structure. For a series of 1,8-naphthyridine (B1210474) derivatives, DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts. A linear correlation between the experimental and calculated chemical shifts is typically observed, with high correlation coefficients (R²) indicating the accuracy of the computational method.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. A comparison between the calculated and experimental IR spectra can confirm the presence of specific functional groups and provide confidence in the calculated geometry. For instance, in studies of 1,8-naphthyridine derivatives, a good agreement between the computed and observed vibrational frequencies for characteristic bonds such as C=O, N-H, and C-N has been reported.
UV-Visible Spectroscopy: Electronic transitions can be modeled using Time-Dependent DFT (TD-DFT) to predict the absorption wavelengths in UV-Visible spectra. The correlation between the calculated λmax and the experimental absorption maxima provides validation for the predicted electronic structure and frontier molecular orbitals (HOMO and LUMO). For various naphthyridine derivatives, TD-DFT calculations have successfully predicted the electronic absorption spectra.
Structural Parameters
X-ray crystallography provides precise experimental data on bond lengths and angles. A strong correlation between the crystallographic data and the optimized geometry from DFT calculations is a fundamental validation of the computational model. For many heterocyclic compounds, including naphthyridine derivatives, DFT calculations have demonstrated the ability to reproduce experimental bond lengths and angles with high accuracy.
Predictive Power of Computational Models
Once a computational model has been validated against experimental data for a known compound, it can be used to predict the properties of new, yet-to-be-synthesized derivatives. This predictive capability is invaluable in guiding synthetic efforts toward molecules with desired characteristics. For example, validated computational models can be used to:
Predict the spectroscopic properties of novel this compound derivatives, aiding in their structural elucidation.
Estimate the reactivity of different sites on the molecule by analyzing the distribution of electron density and frontier molecular orbitals.
Screen virtual libraries of related compounds for potential biological activity based on calculated electronic and structural properties.
Data Tables of Correlated Data for Analogous Compounds
While specific data for this compound is not available, the following tables illustrate the typical format and nature of data presented in studies correlating computational and experimental findings for analogous naphthyridine derivatives.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Representative 1,8-Naphthyridine Derivative.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H-2 | 8.54 | 8.61 | 0.07 |
| H-3 | 7.21 | 7.28 | 0.07 |
| H-4 | 8.05 | 8.12 | 0.07 |
| H-5 | 7.89 | 7.95 | 0.06 |
| H-6 | 7.45 | 7.51 | 0.06 |
| H-7 | 8.98 | 9.05 | 0.07 |
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative 1,8-Naphthyridine Derivative.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ν(N-H) | 3420 | 3455 | N-H stretch |
| ν(C=O) | 1685 | 1702 | Carbonyl stretch |
| ν(C=N) | 1610 | 1625 | C=N stretch |
| ν(C-N) | 1350 | 1368 | C-N stretch |
Applications of 8 Hydrazinyl 1,7 Naphthyridine and Its Derivatives in Advanced Materials and Chemical Technologies
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
8-Hydrazinyl-1,7-naphthyridine is a highly valuable intermediate in organic synthesis due to the reactive hydrazinyl group, which can participate in a variety of chemical transformations. This reactivity allows for the construction of diverse and complex molecular frameworks.
The hydrazinyl moiety can readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. Furthermore, it is a key precursor for the synthesis of fused heterocyclic systems through cyclization reactions. For instance, reaction with appropriate reagents can lead to the formation of triazoles, pyrazoles, and other fused naphthyridine derivatives. These reactions are fundamental in creating novel compounds with potentially unique biological and physical properties.
The synthesis of novel heterocyclic systems often involves the use of hydrazinyl precursors. For example, the cyclization of a related compound, 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine, with hydrazine (B178648) hydrate (B1144303) leads to the formation of a tricyclic pyrazolo[3,4-c]-2,7-naphthyridine. cornell.edu This resulting structure can be further modified to create more complex polycyclic systems like pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine. cornell.edu Similarly, other hydrazinyl-naphthyridine derivatives are used as key intermediates for synthesizing fused naphthyridine-based heterocyclic systems. aun.edu.eg
The versatility of hydrazinyl-naphthyridines as synthetic intermediates is highlighted in the table below, showcasing the types of complex molecules that can be generated.
| Precursor | Reagent(s) | Resulting Molecular Architecture |
| This compound | Aldehydes/Ketones | Schiff Bases |
| This compound | Dicarbonyl compounds | Fused Pyrazole (B372694) Rings |
| 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | Hydrazine Hydrate | Pyrazolo[3,4-c]-2,7-naphthyridine |
| Pyrazolo[3,4-c]-2,7-naphthyridine | Various Reagents | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine |
| 1-hydrazinyl-7-methyl-3-sulfanylidene-2,3,5,6,7,8-hexahydro- 2,7-naphthyridine-4-carbonitrile | Various Reagents | Fused naphthyridine-based heterocyclic systems |
Development of Functional Materials (e.g., Polymers, Optoelectronic Materials)
Derivatives of naphthyridines, including those that can be synthesized from this compound, are being explored for their potential in creating advanced functional materials. Their unique electronic and photophysical properties make them suitable candidates for applications in polymers and optoelectronics.
The extended π-conjugated system of the naphthyridine ring, which can be further extended through derivatization, is responsible for its interesting optical and electronic characteristics. These properties are crucial for the development of materials used in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and fluorescent probes.
Research has shown that certain 1,8-naphthyridine (B1210474) derivatives exhibit high thermal stability and fluorescence, making them suitable for use in OLEDs. researchgate.net These compounds can act as n-type conjugated oligomers, emitting blue, green, and yellow photoluminescence with high quantum yields. researchgate.net Furthermore, some naphthyridine-based emitters have been shown to enhance the power efficiency of OLEDs. acs.org
The nonlinear optical (NLO) properties of naphthyridine derivatives are also an active area of research. rsc.orgnih.gov Push-pull chromophores based on the naphthyridine scaffold have been investigated for their potential in optical switching applications. rsc.org Theoretical studies using density functional theory (DFT) have been employed to understand and predict the NLO response of these molecules. rsc.orgresearchgate.net
The development of fluorescent probes for biological imaging is another significant application. Naphthyridine derivatives have been synthesized to act as fluorescent probes that can interact with biological targets like nucleic acids. rsc.org For instance, cationic fluorescent dyes derived from naphthalidine salts have been shown to exhibit an "OFF-ON" fluorescence response to DNA and RNA, with emission wavelengths reaching the near-infrared region. rsc.org
| Application Area | Naphthyridine Derivative Type | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Conjugated 1,8-naphthyridine oligomers | High thermal stability, high fluorescence, tunable emission (blue, green, yellow) |
| Nonlinear Optics (NLO) | Push-pull naphthyridine chromophores | Second harmonic generation, potential for optical switching |
| Fluorescent Probes | Cationic naphthalidine derivatives | "OFF-ON" fluorescence response to DNA/RNA, near-infrared emission |
Applications in Agrochemical Research (e.g., insecticidal, fungicidal, herbicidal properties)
The biological activity of naphthyridine derivatives extends to the field of agrochemical research. Various studies have explored the potential of these compounds as insecticidal, fungicidal, and herbicidal agents. The structural diversity achievable through the derivatization of the naphthyridine core allows for the fine-tuning of their biological effects against different pests and pathogens.
While specific studies focusing solely on the agrochemical properties of this compound are limited, research on the broader class of naphthyridine derivatives indicates their potential in this area. For example, certain 1,8-naphthyridine derivatives have been synthesized and evaluated for their insecticidal activities. nih.gov
The antifungal properties of naphthyridine compounds have also been reported. researchgate.netmdpi.com Some derivatives have shown activity against various fungal strains, suggesting their potential use in developing new fungicides to protect crops. researchgate.net The antimicrobial activity of naphthyridine derivatives is a broad area of study, with many compounds showing promise against various microorganisms. mdpi.comnih.gov
Although less common, some naphthyridine derivatives have been investigated for other biological activities that could be relevant to agriculture, such as pesticide activities. researchgate.net The wide range of biological activities exhibited by this class of compounds makes them an interesting scaffold for the discovery of new agrochemicals.
| Agrochemical Application | Naphthyridine Isomer | Reported Activity |
| Insecticidal | 1,8-Naphthyridine | Activity against certain insects nih.gov |
| Fungicidal | 1,8-Naphthyridine | Activity against various fungal strains researchgate.net |
| Pesticidal | 1,8-Naphthyridine | General pesticide activities researchgate.net |
Use in Analytical Chemistry as Ligands, Probes, or Reagents
In the realm of analytical chemistry, the structural features of this compound and its derivatives make them suitable for use as ligands, chemical probes, and analytical reagents. The nitrogen atoms within the naphthyridine ring system can act as coordination sites for metal ions, making them effective ligands for the formation of metal complexes. rsc.orgntu.edu.twasianpubs.org
The ability of naphthyridine-based ligands to form stable complexes with a variety of metal ions is well-documented. asianpubs.orgacs.org These complexes have applications in catalysis and materials science. The design of dinucleating ligands based on the 1,8-naphthyridine scaffold allows for the binding of two metal centers in close proximity, which can be useful for mimicking the active sites of metalloenzymes and developing novel catalysts. acs.orgescholarship.org
As fluorescent probes, naphthyridine derivatives offer high sensitivity and selectivity for the detection of specific analytes. Their fluorescent properties can be modulated by factors such as solvent polarity, pH, and the presence of metal ions or biomolecules. For example, 2,7-dialkylamino- rsc.orgescholarship.org-naphthyridines are highly fluorescent compounds that can be used as stable fluorescent probes. mdpi.com Their structure allows for interactions with guanine and guanine-cytosine base pairs, suggesting potential applications in nucleic acid detection. mdpi.com
The development of colorimetric and fluorescent chemosensors is another area where naphthyridine derivatives have shown promise. Highly selective and sensitive 2,7-naphthyridine-based chemosensors have been reported for the detection of Ni2+ in aqueous media, showing a distinct color change upon binding. researchgate.net
| Analytical Application | Naphthyridine Derivative Type | Function | Key Feature |
| Ligands for Metal Complexes | Dinucleating 1,8-naphthyridine ligands | Binds two metal ions in close proximity | Useful in catalysis and mimicking enzyme active sites |
| Fluorescent Probes | 2,7-Dialkylamino- rsc.orgescholarship.org-naphthyridines | Detection of biomolecules | High fluorescence, potential for nucleic acid interaction |
| Chemosensors | 2,7-Naphthyridine-based sensors | Detection of metal ions (e.g., Ni2+) | Colorimetric and fluorescent response |
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., confirming planarity of the naphthyridine ring) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .
How does this compound compare to halogenated analogs in cross-coupling reactions?
Advanced
The hydrazinyl group enhances nucleophilicity but reduces stability under oxidative conditions. Comparisons with 5-bromo- or 8-chloro-1,7-naphthyridines reveal:
| Property | 8-Hydrazinyl Derivative | 5-Bromo Derivative | 8-Chloro Derivative |
|---|---|---|---|
| Suzuki coupling yield | 45–60% (Pd(OAc)₂, K₂CO₃) | 75–85% | 50–65% |
| Stability in air | Low (oxidizes to diazenes) | High | Moderate |
| Nucleophilic substitution | Rapid (tele-amination) | Moderate (SNAr) | Slow (requires CuI) |
Methodological Insight
For cross-coupling, protect the hydrazinyl group with Boc anhydride before reactions to prevent oxidation .
What strategies mitigate byproduct formation during scale-up of this compound synthesis?
Q. Advanced
- Temperature control : Gradual heating (2°C/min) reduces exothermic side reactions.
- In-line purification : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted hydrazine .
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce residence time, minimizing decomposition .
Case Study
At 100 mmol scale, a flow reactor (Pd/C cartridge, 80°C, 15 psi H₂) achieved 92% yield vs. 78% in batch mode .
How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Screen against targets like DNA gyrase (PDB: 1KZN) to prioritize substituents at positions 2 and 6 .
- QSAR models : Correlate logP values with antimicrobial IC₅₀ (e.g., derivatives with logP 1.5–2.5 show optimal cell permeability) .
Example
A methyl group at position 2 increases lipophilicity (logP +0.3) and improves activity against E. coli (MIC 8 µg/mL vs. 32 µg/mL for parent compound) .
What are the challenges in interpreting conflicting biological activity data for this compound derivatives?
Advanced
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Solubility issues : Use DMSO stocks ≤1% to avoid cytotoxicity artifacts .
- Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ < 30 min in rat liver microsomes indicates rapid clearance) .
Resolution Strategy
Validate hits in orthogonal assays (e.g., time-kill curves for antimicrobials) and confirm target engagement via SPR or ITC .
How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?
Advanced
The hydrazinyl group acts as a strong σ-donor, lowering the LUMO energy (-1.8 eV vs. -1.2 eV for chloro analogs) and enhancing electrophilic reactivity. This facilitates:
- Metal coordination : Forms stable complexes with Cu²⁺ and Fe³⁺, useful in catalytic drug conjugates .
- Click chemistry : Reacts with alkynes via Huisgen cycloaddition (CuAAC conditions) to generate triazole-linked prodrugs .
Caution
Hydrazines are mutagenic; always conduct Ames tests for derivatives intended for in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
